N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide
Description
The compound N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide features a piperidine core substituted at the 4-position with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group and an indole-2-carboxamide moiety. This structure combines a trifluoromethylpyrimidine ring (imparting lipophilicity and metabolic stability) with an indole system (known for diverse biological interactions).
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O/c1-12-24-17(20(21,22)23)11-18(25-12)28-8-6-14(7-9-28)26-19(29)16-10-13-4-2-3-5-15(13)27-16/h2-5,10-11,14,27H,6-9H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRNQKPUXJAOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Pyrimidine ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
- Piperidine ring : Provides basicity and potential interactions with biological targets.
- Indole moiety : Known for various pharmacological properties, including anti-cancer activity.
Anticancer Properties
Research indicates that compounds containing the indole and pyrimidine structures exhibit significant anticancer activity. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Colorectal cancer
In vitro studies have shown that these compounds can induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including:
- Modulation of signaling pathways (e.g., PI3K/Akt/mTOR)
- Induction of cell cycle arrest
- Promotion of reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells .
The precise mechanism by which this compound exerts its effects involves:
- Binding to Specific Receptors : The compound may interact with various receptors or enzymes, modulating their activity.
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer progression .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Pyrimidine Ring : Involves reactions with appropriate reagents under controlled conditions.
- Piperidine Ring Formation : Achieved through cyclization reactions.
- Indole Carboxamide Synthesis : This step includes coupling reactions to attach the indole moiety to the piperidine derivative.
Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer effects of related compounds in a series of in vivo experiments using murine models. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls. The study highlighted the potential for further development into clinical applications .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar compounds, suggesting that they may mitigate neurodegenerative processes by reducing inflammation and oxidative stress in neuronal cells. These findings open avenues for exploring the compound's utility in treating conditions like Alzheimer's disease.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains trifluoromethyl pyrimidine and piperidine | Anticancer, neuroprotective |
| Curcumin Analogues | Similar heterocyclic structure | Antioxidant, anti-inflammatory |
| Pyrazole Derivatives | Five-membered ring structure | Antitumor activity |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in various diseases. Its structural components allow it to interact with multiple biological targets, making it suitable for drug development in areas such as:
- Anticancer Therapy : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression, thereby offering potential as anticancer agents .
- Anti-inflammatory Agents : The compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes, similar to other derivatives in its class .
Pharmacology
Pharmacological studies focus on understanding the compound's pharmacokinetic and pharmacodynamic properties. This includes:
- Receptor Binding Studies : The interaction with various receptors, including those involved in pain and inflammation pathways, is critical for determining therapeutic efficacy .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes (e.g., cyclooxygenase) has been documented, suggesting its potential use as an analgesic or anti-inflammatory agent .
Biological Research
In biological research, the compound is utilized for:
- Cellular Signaling Studies : Investigating how the compound affects cellular signaling pathways can reveal mechanisms underlying its therapeutic effects.
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's bioactivity against different cell lines, providing insights into its potential applications in treating diseases .
Case Studies
Several studies have highlighted the applications of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide:
- Anticancer Activity : A study demonstrated that structurally related compounds exhibited significant cytotoxicity against human cancer cell lines, indicating that modifications to the indole and pyrimidine moieties could enhance anticancer activity .
- Anti-inflammatory Effects : Another research effort focused on evaluating the anti-inflammatory properties of related compounds through in vivo models, where significant reductions in edema were observed following treatment with similar derivatives .
- Pharmacokinetic Profiling : A comprehensive pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds within this chemical class, providing essential data for future drug development .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties, synthesis, and biological activity.
Structural and Functional Analogues
JAK Inhibitor: {1-{1-[3-Fluoro-2-(Trifluoromethyl)Isonicotinoyl]Piperidin-4-yl}-3-[4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl]Azetidin-3-yl}Acetonitrile
- Molecular Weight : 553.51 (free base) .
- Key Features: Piperidine linked to a 3-fluoro-2-(trifluoromethyl)isonicotinoyl group. Azetidine core with a pyrrolopyrimidine-pyrazole substituent.
- Activity : Potent JAK1/JAK2 inhibitor for inflammatory/autoimmune disorders and cancer .
- Synthesis : Achieved via multi-step synthesis, including adipic acid salt formation (Example 1, 56.7 mmol scale, LC-MS m/z 554.0 [M+H]+) .
Herbicidal Ureidopyrimidine: N-(1-((2-Chloro-4-Fluoro-5-(3-Methyl-2,6-Dioxo-4-(Trifluoromethyl)-3,6-Dihydropyrimidin-1(2H)-yl)Phenyl)Sulfonyl)Piperidin-4-yl)Isobutyramide (14b)
- Molecular Weight : 549.06 (calculated), 549.06 (found) .
- Key Features :
- Sulfonyl-linked piperidine with dihydropyrimidine and chloro/fluoro substituents.
- Activity : Herbicidal, likely targeting plant-specific enzymes .
- Synthesis : Confirmed via mass spectrometry (0.0003 Da error).
Indole Carboxamide Derivative: (R)-N-((4-Methoxy-6-Methyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-2-Methyl-1-(1-(1-Methylpiperidin-4-yl)Ethyl)-1H-Indole-3-Carboxamide (3)
- Molecular Weight : ~451.55 (LC-MS m/z 451 [M+H]+) .
- Key Features: Methyl-substituted indole carboxamide with a methoxypyridinone group.
- Synthesis : Reductive amination with formaldehyde (66% yield) .
Piperidine Carboxamide: 1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]-N-(Tetrahydrofuran-2-ylMethyl)Piperidine-4-Carboxamide
Comparative Data Table
Key Findings
Structural Impact on Activity :
- The JAK inhibitor’s pyrrolopyrimidine-pyrazole system enhances kinase binding affinity compared to the target compound’s indole .
- Trifluoromethyl groups in both the target compound and herbicidal analog improve metabolic stability and lipophilicity .
Synthetic Efficiency :
- The indole carboxamide derivative (66% yield) demonstrates moderate synthetic efficiency, whereas the JAK inhibitor requires complex multi-step protocols .
Biological Specificity :
- Chloro/fluoro substituents in the herbicidal compound suggest agrochemical targeting, contrasting with the JAK inhibitor’s focus on human kinases .
Q & A
Q. Table 1: Key Structural Data
| Feature | Method | Reference |
|---|---|---|
| Pyrimidine substitution | ¹⁹F NMR | |
| Piperidine conformation | X-ray crystallography | |
| Indole-carboxamide bond | IR spectroscopy |
Basic: What synthetic routes are employed for its preparation?
Answer:
A multi-step synthesis is typical:
Pyrimidine Formation : Condensation of trifluoromethylacetone with urea derivatives under acidic conditions to yield the 2-methyl-6-(trifluoromethyl)pyrimidine core .
Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine ring to the pyrimidine .
Indole-2-carboxamide Integration : Amide coupling (e.g., EDC/HOBt) between piperidine and indole-2-carboxylic acid .
Critical Parameters :
- Temperature control (<40°C) to prevent trifluoromethyl group degradation.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: What analytical techniques confirm purity and structural integrity?
Answer:
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA) .
- TLC Monitoring : Rf values compared to standards during synthesis .
- Elemental Analysis : Carbon/nitrogen ratios validated against theoretical values .
Advanced: How can SAR studies optimize its pharmacological profile?
Answer:
Strategy :
- Core Modifications : Replace trifluoromethyl with chloro/fluoro groups to assess impact on target binding .
- Piperidine Substitution : Introduce methyl or ethyl groups at position 4 to evaluate steric effects .
- Indole Variants : Test 5- or 6-substituted indoles for enhanced solubility or affinity .
Data Analysis : - IC₅₀ values from kinase assays or receptor-binding studies.
- Computational docking (e.g., AutoDock Vina) to predict binding poses .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy?
Answer:
Approach :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes to detect unstable intermediates .
- Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve solubility .
Advanced: How does computational modeling predict target interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns runs) to assess stability .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications .
- ADMET Prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP inhibition .
Basic: What safety protocols are required for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral/dermal exposure) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
